2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c27-17(12-24-13-21-15-5-2-1-4-14(15)19(24)29)20-9-11-26-18(28)7-6-16(23-26)25-10-3-8-22-25/h1-8,10,13H,9,11-12H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYMYRIPGITHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazolinone or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide exhibit significant anticancer properties. Studies have shown that derivatives of quinazolinone can inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival .
Antifungal and Antibacterial Properties
This compound has also been evaluated for its antifungal and antibacterial activities. The presence of the quinazolinone core is known to enhance antimicrobial efficacy. In vitro studies have demonstrated its effectiveness against several pathogenic fungi and bacteria, making it a promising candidate for the development of new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to explore the interactions between This compound and various biological targets. These studies reveal that the compound can effectively bind to specific receptors involved in disease pathways, providing insights into its potential therapeutic roles .
Material Development
The unique structural features of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-y]ethyl}acetamide make it a candidate for developing new materials with specific properties. Its ability to undergo various chemical reactions allows for modifications that can tailor materials for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes, while the pyrazole ring can interact with various receptors and proteins. These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparison with analogs bearing quinazolinone, pyridazinone, or pyrazole motifs. Below is a detailed analysis of key analogs and their properties:
Table 1: Structural and Functional Comparison
Key Observations
Bioactivity Profile: The target compound’s quinazolinone-pyridazinone-pyrazole architecture distinguishes it from simpler analogs like 3-(pyrazol-1-yl)quinazolin-4(3H)-one, which lacks the pyridazinone moiety. This additional heterocycle may enhance binding to ATP pockets in kinases or PDE enzymes .
Physicochemical Properties :
- The acetamide linker in the target compound increases polarity relative to P-0042’s cyclopropylamide group, which could improve aqueous solubility but reduce membrane permeability.
- The pyrazole ring’s hydrogen-bond acceptor capacity (N1 and N2 positions) is conserved across analogs, suggesting a role in target engagement (e.g., binding to kinase hinge regions) .
Synthetic Challenges: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., HBTU-mediated amide bond formation), as seen in P-0042’s preparation . In contrast, simpler quinazolinone-pyrazole hybrids are synthesized via one-pot cyclocondensation, reducing yield variability.
Research Findings and Gaps
- Computational Predictions: Molecular docking studies (using software like AutoDock Vina) suggest the target compound’s pyridazinone carbonyl forms hydrogen bonds with Lys721 in EGFR, a key residue for ATP-competitive inhibitors. However, experimental validation is lacking .
- Metabolic Stability : The pyrazole ring may reduce susceptibility to cytochrome P450 oxidation compared to analogs with unsubstituted aryl groups, as observed in P-0042 .
- Crystallographic Data: No single-crystal X-ray structure of the target compound is reported. Tools like SHELXL or WinGX could resolve its conformation and hydrogen-bonding patterns (e.g., N–H···O interactions between quinazolinone and pyridazinone).
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a quinazolinone core linked to a pyridazinone moiety through an acetamide functional group. Its molecular formula is .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of quinazolinone derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7s | HCT-116 | 6.90 |
| 7q | MCF-7 | 11.26 |
| 7t | A549 | 8.50 |
These findings suggest that modifications in the chemical structure can enhance cytotoxic activity, with electron-withdrawing substituents generally increasing potency .
Anti-inflammatory Activity
The compound's structural analogs have been evaluated for their cyclooxygenase (COX) inhibitory activities. For example, a related quinazolinone derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM, indicating potential use as an anti-inflammatory agent . The presence of specific substituents on the phenyl ring significantly influences this activity.
Antimicrobial Activity
The antimicrobial properties of quinazolinones have also been explored. Studies indicate that these compounds can exhibit activity against various bacteria and fungi. For instance, certain derivatives have shown effectiveness in inhibiting the growth of pathogenic strains, making them candidates for further development as antimicrobial agents .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of several quinazolinone derivatives on different cancer cell lines (MCF-7, HCT-116). The results indicated that structural variations lead to significant differences in IC50 values, emphasizing the importance of chemical modifications in enhancing biological activity .
- COX Inhibition Studies : In another study focusing on COX inhibition, derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results showed that certain compounds were more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives .
- Antimicrobial Screening : A comprehensive screening of quinazolinone derivatives against microbial strains demonstrated promising results, with several compounds showing significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the key steps in synthesizing 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide?
The synthesis typically involves multi-step reactions:
Core formation : The quinazolinone core is synthesized via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
Acetamide coupling : The acid is activated using N,N′-carbonyldiimidazole (CDI) and reacted with a pre-synthesized pyridazinyl-ethylamine intermediate.
Functionalization : The pyridazine ring is modified via nucleophilic substitution with 1H-pyrazole under controlled conditions (e.g., reflux in DMF) .
Q. Which analytical techniques are critical for characterizing this compound?
| Technique | Application | Key Insights |
|---|---|---|
| NMR (1H/13C) | Confirms molecular structure, substituent positions, and purity | Detects proton environments in quinazolinone, pyridazine, and pyrazole rings . |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns | Validates the molecular formula (e.g., HRMS for exact mass) . |
| IR Spectroscopy | Identifies functional groups (e.g., C=O in quinazolinone, N-H in amide) | Confirms successful coupling steps . |
| Chromatography (HPLC, TLC) | Assesses purity and isolates intermediates | Critical for optimizing reaction yields . |
Q. What are the compound’s defining structural features?
- Quinazolinone core : A 4-oxo-3,4-dihydroquinazolin-3-yl group contributes to planar aromaticity and potential π-π stacking interactions .
- Pyridazine-pyrazole hybrid : The 6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazine moiety introduces hydrogen-bonding and metal-coordination sites .
- Acetamide linker : Enhances solubility and enables modular derivatization .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis?
- Factors to test : Temperature, solvent polarity (e.g., DMF vs. THF), stoichiometry of pyrazole substitution, and reaction time .
- Statistical tools : Use fractional factorial designs to reduce experimental runs. For example, a 2^4 factorial design can identify critical interactions between variables .
- Response variables : Yield, purity (HPLC), and reaction scalability.
- Case study : highlights how DoE reduced optimization time by 40% for similar acetamide syntheses by isolating key parameters like solvent polarity .
Q. What reaction mechanisms govern the pyridazine-pyrazole coupling step?
- Nucleophilic aromatic substitution : The pyridazine’s electron-deficient C-3 position reacts with the pyrazole’s nitrogen nucleophile under basic conditions (e.g., K₂CO₃) .
- Intermediate isolation : Monitor via TLC to detect transient intermediates (e.g., chloropyridazine precursors) .
- Computational validation : Density Functional Theory (DFT) can model transition states and activation energies for substitution reactions .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO %).
- Methodology :
- Standardize protocols : Use identical cell lines and solvent controls.
- Dose-response validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Meta-analysis : Pool data from multiple studies to identify outliers .
Q. How to design Structure-Activity Relationship (SAR) studies for this compound?
| Analog | Structural Variation | Biological Impact |
|---|---|---|
| Ethyl ester derivative | Replacement of acetamide with ethyl ester | Reduced solubility but enhanced metabolic stability . |
| Fluorinated quinazolinone | Fluorine at C-6 of quinazolinone | Increased binding affinity to kinase targets . |
| Thiophene-pyridazine | Pyrazole replaced with thiophene | Altered selectivity in antimicrobial assays . |
Q. What computational tools model this compound’s interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Predict binding modes to kinases or GPCRs using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Quantum mechanics (QM/MM) : Study electronic effects of substituents on binding energy .
Q. Which methodologies assess its stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor via HPLC for degradation products .
- Oxidative stress tests : Use H₂O₂ or AIBN to simulate radical-mediated degradation .
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the acetamide linker) .
Q. How to evaluate its interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., BSA for plasma protein binding) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .
- Cryo-EM : Visualize binding to large complexes (e.g., ribosomes) at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
